molecular formula C24H33BrN6O3 B12406370 Neuraminidase-IN-9

Neuraminidase-IN-9

Cat. No.: B12406370
M. Wt: 533.5 g/mol
InChI Key: TXRLPQZHHXZMTH-YTFSRNRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-9 is a compound that functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses, which facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can potentially prevent the spread of the influenza virus within the host organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuraminidase-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general procedure includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Neuraminidase-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Neuraminidase-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.

    Medicine: Explored for its therapeutic potential in treating influenza and other viral infections.

    Industry: Utilized in the development of antiviral drugs and diagnostic assays

Mechanism of Action

Neuraminidase-IN-9 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. As a result, the spread of the virus is inhibited, reducing the severity and duration of the infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Neuraminidase-IN-9

This compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. It has shown promising results in preclinical studies, demonstrating higher efficacy and lower resistance compared to other neuraminidase inhibitors .

Properties

Molecular Formula

C24H33BrN6O3

Molecular Weight

533.5 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]-3-pentan-3-yloxycyclohexene-1-carboxamide

InChI

InChI=1S/C24H33BrN6O3/c1-4-20(5-2)34-22-11-17(10-21(26)23(22)28-15(3)32)24(33)27-12-19-14-31(30-29-19)13-16-6-8-18(25)9-7-16/h6-9,11,14,20-23H,4-5,10,12-13,26H2,1-3H3,(H,27,33)(H,28,32)/t21-,22+,23+/m0/s1

InChI Key

TXRLPQZHHXZMTH-YTFSRNRJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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